1-(Pyrimidin-5-yl)propan-1-imine
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Overview
Description
1-(Pyrimidin-5-yl)propan-1-imine is a chemical compound with the molecular formula C7H9N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)propan-1-imine typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of pyrimidine with propan-1-imine in the presence of a catalyst. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-5-yl)propan-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
1-(Pyrimidin-5-yl)propan-1-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-5-yl)propan-1-imine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)propan-1-amine: This compound has a similar structure but differs in the position of the pyrimidine ring.
Pyrazolo[1,5-a]pyrimidine: A fused heterocyclic compound with significant biological activity.
1-(Pyrimidin-2-yl)propan-1-one: Another derivative with different functional groups and properties
Uniqueness: 1-(Pyrimidin-5-yl)propan-1-imine is unique due to its specific imine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H9N3 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
1-pyrimidin-5-ylpropan-1-imine |
InChI |
InChI=1S/C7H9N3/c1-2-7(8)6-3-9-5-10-4-6/h3-5,8H,2H2,1H3 |
InChI Key |
PMONSSRXZGWYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=N)C1=CN=CN=C1 |
Origin of Product |
United States |
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